molecular formula C27H28N2O6 B2447893 methyl 4-{[6,7-dimethoxy-2-(phenylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate CAS No. 449766-28-3

methyl 4-{[6,7-dimethoxy-2-(phenylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate

Cat. No.: B2447893
CAS No.: 449766-28-3
M. Wt: 476.529
InChI Key: JSAPCSSNIXPATQ-UHFFFAOYSA-N
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Description

methyl 4-{[6,7-dimethoxy-2-(phenylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an isoquinoline core, methoxy groups, and a phenylcarbamoyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[6,7-dimethoxy-2-(phenylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate typically involves multiple steps, including the formation of the isoquinoline core, introduction of methoxy groups, and attachment of the phenylcarbamoyl moiety. Common synthetic routes may involve:

    Formation of Isoquinoline Core: This can be achieved through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of Methoxy Groups: Methoxylation can be performed using methanol and a suitable catalyst.

    Attachment of Phenylcarbamoyl Moiety: This step may involve the reaction of the isoquinoline derivative with phenyl isocyanate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

methyl 4-{[6,7-dimethoxy-2-(phenylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

methyl 4-{[6,7-dimethoxy-2-(phenylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-{[6,7-dimethoxy-2-(phenylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

methyl 4-{[6,7-dimethoxy-2-(phenylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate can be compared with similar compounds such as:

    Methyl 2-({[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]sulfamoyl}methyl)benzoate: Similar in structure but with different functional groups.

    4-Hydroxy-2-quinolones: Share the isoquinoline core but differ in substituents and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-[[6,7-dimethoxy-2-(phenylcarbamoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O6/c1-32-24-15-19-13-14-29(27(31)28-20-7-5-4-6-8-20)23(22(19)16-25(24)33-2)17-35-21-11-9-18(10-12-21)26(30)34-3/h4-12,15-16,23H,13-14,17H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSAPCSSNIXPATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)NC3=CC=CC=C3)COC4=CC=C(C=C4)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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